molecular formula C17H12BrNO3 B11612334 (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11612334
M. Wt: 358.2 g/mol
InChI Key: JPTXHCJTCMSRBR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a benzoxazinone core, and a methyl group

Preparation Methods

The synthesis of (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar compounds to (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one include:

    (3E)-2-(3-Bromophenyl)-3-[(3-methylphenyl)imino]-1-indanone: This compound shares the bromophenyl group but has a different core structure.

    Ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(4-methoxy-3-methylphenyl)methylene]-4,5-dioxo-1-pyrro}: This compound has a similar bromophenyl group but differs in its functional groups and overall structure.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

3-[(Z)-2-(3-bromophenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H12BrNO3/c1-10-5-6-16-13(7-10)19-14(17(21)22-16)9-15(20)11-3-2-4-12(18)8-11/h2-9,20H,1H3/b15-9-

InChI Key

JPTXHCJTCMSRBR-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)Br)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.